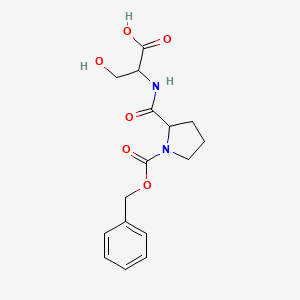
1-((Benzyloxy)carbonyl)prolylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)carbonyl)prolylserine is a synthetic compound that consists of a proline and a serine amino acid residue linked by an amide bond. The molecule also contains a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline residue . This compound is often used in peptide chemistry and drug development as a building block for the synthesis of various peptide and protein molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((Benzyloxy)carbonyl)prolylserine can be synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of proline, followed by coupling with serine . The reaction conditions typically involve the use of organic solvents such as methanol and reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-((Benzyloxy)carbonyl)prolylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
1-((Benzyloxy)carbonyl)prolylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)carbonyl)prolylserine involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group of proline, preventing unwanted side reactions during peptide bond formation . The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the serine residue.
Benzyl chloroformate: Used as a protecting group for amines, similar to the benzyloxycarbonyl group in 1-((Benzyloxy)carbonyl)prolylserine.
Uniqueness
This compound is unique due to its combination of proline and serine residues, making it a versatile building block for the synthesis of complex peptides and proteins. Its dual functionality as a protecting group and a peptide component sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73912-83-1 |
|---|---|
Formule moléculaire |
C16H20N2O6 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
3-hydroxy-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O6/c19-9-12(15(21)22)17-14(20)13-7-4-8-18(13)16(23)24-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2,(H,17,20)(H,21,22) |
Clé InChI |
PMGNCMOZLHZLBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


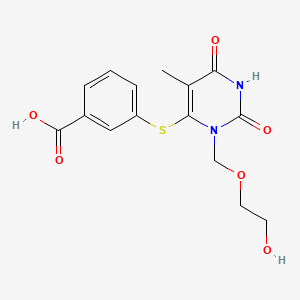
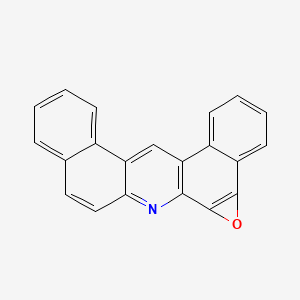
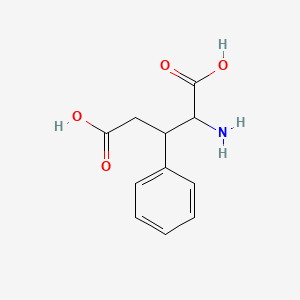


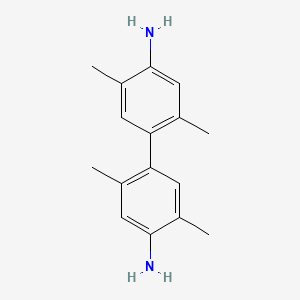
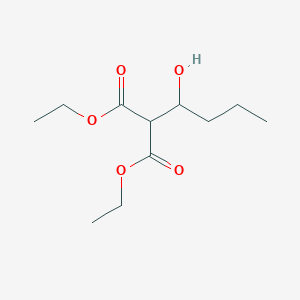

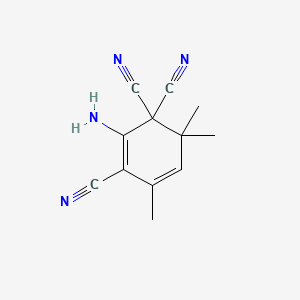
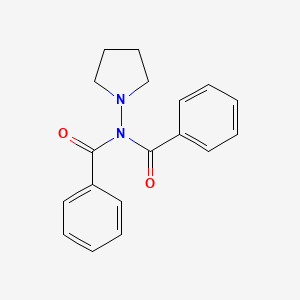
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
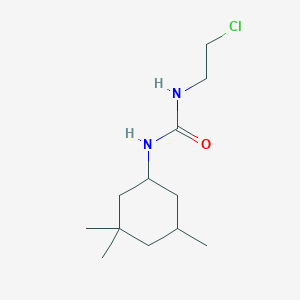
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

